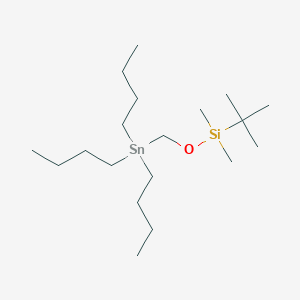

Tert-Butyl-Dimethyl-(Tributylstannylmethoxy)silan

Übersicht

Beschreibung

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is an organosilicon compound with the molecular formula C19H44OSiSn. It is a colorless liquid that is soluble in organic solvents such as chloroform, dichloromethane, and methanol . This compound is used as an intermediate in organic synthesis, particularly in the preparation of other organosilicon compounds and in the field of medicinal chemistry .

Wissenschaftliche Forschungsanwendungen

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane has several scientific research applications, including:

Biology: The compound is used in the modification of biomolecules and in the study of biological processes involving silicon-containing compounds.

Medicine: It is used in the development of silicon-based drugs and in the study of drug delivery systems.

Wirkmechanismus

Target of Action

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is a complex organometallic compound. It is known to be an intermediate in synthesizing hydroxytolyl mephedrone hydrochloride , which suggests that its targets could be related to the pathways affected by this compound.

Biochemical Pathways

As an intermediate in the synthesis of Hydroxytolyl Mephedrone Hydrochloride , it may be involved in the pathways related to the metabolism of this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane can be synthesized through the reaction of tert-butyl-dimethylsilyl chloride with tributylstannylmethanol in the presence of a base such as triethylamine . The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Industrial Production Methods

Industrial production of tert-butyl-dimethyl-(tributylstannylmethoxy)silane follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.

Oxidation Reactions: It can be oxidized to form the corresponding silanol or siloxane derivatives.

Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include halides, alkoxides, and amines. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Oxidation Reactions: Reagents such as hydrogen peroxide or peracids are used under mild conditions to achieve oxidation.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in anhydrous solvents.

Major Products Formed

Substitution Reactions: The major products are organosilicon compounds with different functional groups replacing the tributylstannyl group.

Oxidation Reactions: The major products are silanol or siloxane derivatives.

Reduction Reactions: The major products are simpler organosilicon compounds with reduced functional groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl-dimethylsilyl chloride: A precursor used in the synthesis of tert-butyl-dimethyl-(tributylstannylmethoxy)silane.

Tributylstannylmethanol: Another precursor used in the synthesis of tert-butyl-dimethyl-(tributylstannylmethoxy)silane.

Tert-butyl-dimethylsilanol: A related compound that can be formed through the oxidation of tert-butyl-dimethyl-(tributylstannylmethoxy)silane.

Uniqueness

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is unique due to the presence of both the tributylstannyl and tert-butyl-dimethylsilyl groups. This combination provides unique steric and electronic properties that influence its reactivity and make it a valuable intermediate in organic synthesis .

Biologische Aktivität

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane, with the CAS number 123061-64-3, is a silane compound that combines silicon and tin functionalities. Its unique structure allows it to serve as a coupling agent and a stannylating reagent, which has implications in various fields, including pharmaceutical chemistry and materials science. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C19H44OSiSn

- Molecular Weight : 435.36 g/mol

- IUPAC Name : tert-butyldimethyl((tributylstannyl)methoxy)silane

The compound features a tert-butyl group, two dimethyl groups, and a tributylstannylmethoxy functional group attached to a silicon atom. This combination contributes to its reactivity and versatility in biological applications.

Tert-butyl-dimethyl-(tributylstannylmethoxy)silane is primarily studied for its role in modifying biomolecules. The presence of the stannyl group allows for enhanced interactions with biological systems, potentially influencing various biochemical pathways.

- Stannylation : The tributylstannyl group can facilitate the introduction of silicon into organic molecules, which may enhance their biological activity or stability.

- Coupling Agent : As a coupling agent, it can promote the formation of siloxane bonds in biological polymers, potentially affecting their structural properties and functionality.

Therapeutic Applications

Research indicates that this compound may have applications in treating various diseases due to its ability to modify biomolecules:

- Cancer Treatment : Compounds with similar structures have been explored for their potential in cancer therapy by inhibiting specific cellular pathways.

- Antiviral Properties : Studies suggest that silanes can impact viral propagation by altering host cell functions.

Case Studies

- Inhibition of METTL3 Activity : A study indicated that silane compounds could inhibit METTL3 (N6-adenosine-methyltransferase) activity, which is implicated in various cancers and viral infections. This inhibition leads to alterations in viral propagation and cellular proliferation .

- Modification of Chitosan : Research involving chitosan modified with tert-butyldimethylsilyl groups demonstrated enhanced solubility and bioactivity. The degree of substitution was correlated with improved interaction with biological systems, suggesting potential uses in drug delivery systems .

Comparative Analysis

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Tert-butyl-dimethyl-(tributylstannylmethoxy)silane | C19H44OSiSn | Versatile reagent for biomolecule modification |

| Tri-n-butyltin hydroxide | CHOSn | Known for antifungal properties |

| Dimethyl(tert-butyl)aminosilane | CHNSi | Versatile reagent in organic synthesis |

This table highlights similar compounds that share structural or functional characteristics with tert-butyl-dimethyl-(tributylstannylmethoxy)silane, emphasizing its unique position in biological applications.

Eigenschaften

IUPAC Name |

tert-butyl-dimethyl-(tributylstannylmethoxy)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17OSi.3C4H9.Sn/c1-7(2,3)9(5,6)8-4;3*1-3-4-2;/h4H2,1-3,5-6H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEXQGDUHZOKTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CO[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H44OSiSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.